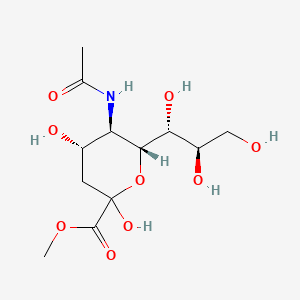

N-Acetylneuraminic acid methyl ester

Descripción general

Descripción

N-Acetylneuraminic acid methyl ester is a derivative of N-Acetylneuraminic acid, which is a predominant sialic acid found in human and many mammalian cells. This compound is known for its role in various biological processes, including acting as a receptor for influenza viruses and being involved in the biology of pathogenic and symbiotic bacteria .

Aplicaciones Científicas De Investigación

N-Acetylneuraminic acid methyl ester has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

N-Acetylneuraminic acid methyl ester (NANA-Me) primarily targets lung epithelium cells . These cells play a crucial role in the respiratory system, acting as a barrier against harmful substances and pathogens.

Mode of Action

NANA-Me acts by repairing the missing sialic acid on sick lung epithelium cells . This unique mechanism of action can block the binding of pathogenic antibodies to these cells, which are vulnerable to such antibodies .

Biochemical Pathways

NANA-Me affects the biochemical pathways involving sialic acid, a key component of glycoproteins and glycolipids found at the cell membrane . By replenishing the missing sialic acid on sick lung epithelium cells, NANA-Me can prevent the binding of pathogenic antibodies to these cells .

Result of Action

The primary result of NANA-Me’s action is the prevention of pathogenic antibody binding to sick lung epithelium cells . This can significantly reduce the sickness and deaths caused by these antibodies . Therefore, NANA-Me has the potential to prevent and treat serious conditions caused by pathogenic antibodies during a COVID-19 infection .

Action Environment

The action, efficacy, and stability of NANA-Me can be influenced by various environmental factors. For instance, the physiological pH of the body can impact the compound’s solubility and, consequently, its bioavailability Additionally, the presence of other molecules in the body, such as other antibodies or cellular components, may also affect the compound’s action

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

N-Acetylneuraminic acid methyl ester has been used in a formulation as a drug candidate for treating adverse reactions caused by pathogenic antibodies inducible by COVID-19 virus and vaccines . It has also been used in antibody-cell conjugation (ACC) technology, a new research direction in medicine and biotechnology .

Métodos De Preparación

N-Acetylneuraminic acid methyl ester can be synthesized through several methods. One common method involves the acetylation of N-acetylneuraminic acid using acetic anhydride and pyridine, followed by esterification with diazomethane . Another method includes the enzymatic synthesis where N-acetyl-D-glucosamine is converted to N-acetyl-D-mannosamine, which then reacts with pyruvic acid to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Análisis De Reacciones Químicas

N-Acetylneuraminic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Acetolysis: This reaction can produce 2,3-unsaturated derivatives in a one-pot reaction.

Comparación Con Compuestos Similares

N-Acetylneuraminic acid methyl ester can be compared with other similar compounds such as:

N-Glycolylneuraminic acid: Another form of sialic acid found in cells.

5-Acetamido-3,5-dideoxy-n-galacto-octulosonic acid: An analogue used to study structural requirements of neuraminic acids.

2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester: A derivative used in various biochemical applications.

This compound stands out due to its unique mechanism of action and its wide range of applications in scientific research and medicine.

Propiedades

IUPAC Name |

methyl (4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZQMWNJESHHSA-PQYSTZNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

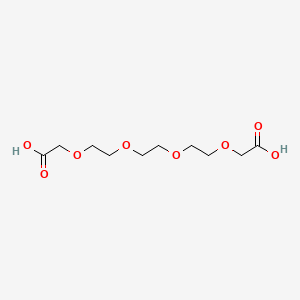

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3125569.png)

![3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B3125594.png)

![4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B3125617.png)

![(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B3125620.png)

![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)

![Methyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B3125633.png)

![2-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B3125648.png)